molecular formula C15H19N3O B4454368 N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide

N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide

Cat. No.: B4454368
M. Wt: 257.33 g/mol
InChI Key: HAVVXVNQVRJBHK-UHFFFAOYSA-N
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Description

N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide: is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a propanamide group linked to the pyrazole ring

Future Directions

The future directions for research on these ligands could include further developments in catalytic processes relating to catecholase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

Chemistry: N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of ligands in coordination chemistry and catalysts for organic reactions .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor and its interactions with various biological targets. It has shown promise in the development of new therapeutic agents for the treatment of diseases such as cancer and neurological disorders .

Medicine: The compound’s pharmacological properties are explored for its analgesic, antiallodynic, and anticonvulsant activities. It has demonstrated efficacy in animal models of pain and epilepsy, making it a candidate for further drug development .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its unique chemical structure allows for the modification of material properties, enhancing their performance in various applications .

Mechanism of Action

The mechanism of action of N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound binds to neuronal sodium channels, L-type calcium channels, and NMDA receptors, modulating their activity. This interaction leads to the inhibition of psychomotor seizures and the alleviation of pain in animal models . The exact molecular pathways involved in these effects are still under investigation, but the compound’s ability to modulate ion channels and receptors is a key aspect of its pharmacological activity.

Comparison with Similar Compounds

  • N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
  • N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide
  • N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]phenylamines

Comparison: N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzyl group. This structural uniqueness contributes to its distinct pharmacological properties, such as its potent anticonvulsant and analgesic activities . Compared to similar compounds, it exhibits a broader spectrum of activity and higher efficacy in certain biological assays.

Properties

IUPAC Name

N-benzyl-3-(3,5-dimethylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-10-13(2)18(17-12)9-8-15(19)16-11-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVVXVNQVRJBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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